molecular formula C16H13BrN6O B11001646 C16H13BrN6O

C16H13BrN6O

Cat. No.: B11001646
M. Wt: 385.22 g/mol
InChI Key: UMFWJAWVVZPQGI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H13BrN6O is a chemical entity that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13BrN6O can be achieved through several synthetic routes. One common method involves the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle under specific conditions. The reaction typically requires a catalyst and may involve steps such as bromination, nucleophilic substitution, and cyclization.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

C16H13BrN6O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

C16H13BrN6O: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C16H13BrN6O exerts its effects involves its interaction with specific molecular targets. The bromine atom and nitrogen-containing heterocycle play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

C16H13BrN6O: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with different halogen atoms or variations in the nitrogen-containing heterocycle.

    Uniqueness: The presence of the bromine atom and the specific arrangement of atoms in give it distinct chemical and biological properties.

Properties

Molecular Formula

C16H13BrN6O

Molecular Weight

385.22 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H13BrN6O/c17-13-3-1-11-5-7-22(14(11)9-13)8-6-18-16(24)12-2-4-15-19-20-21-23(15)10-12/h1-5,7,9-10H,6,8H2,(H,18,24)

InChI Key

UMFWJAWVVZPQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3)Br

Origin of Product

United States

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